molecular formula C19H22N4O5 B2670144 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1172381-55-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

カタログ番号: B2670144
CAS番号: 1172381-55-3
分子量: 386.408
InChIキー: ITPBAIDSOOEDHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide” is a derivative of N1-benzo [1,3]dioxol-5-ylmethyl-N2-substituted biguanide . It shows superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs . It can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like, or cancer involving P53 gene deficiency .

科学的研究の応用

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives, including compounds with structural similarities to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide, have been studied. These complexes demonstrated significant antioxidant activity, highlighting the potential of such compounds in developing therapeutics with antioxidant properties (Chkirate et al., 2019).

Receptor Antagonism

Research on derivatives closely related to this compound has led to the development of selective antagonist ligands for the A2B adenosine receptors. Such compounds serve as useful tools for the pharmacological characterization of these receptors, contributing to the understanding of receptor-mediated physiological and pathological processes (Baraldi et al., 2004).

Kinase Inhibition and Anticancer Activity

Derivatives of this compound have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Such studies are crucial for understanding the structure-activity relationships that contribute to the development of novel anticancer agents (Fallah-Tafti et al., 2011).

将来の方向性

Given the compound’s potential in treating metabolic syndrome disorders and certain types of cancer , future research could focus on further understanding its mechanism of action, optimizing its synthesis, and conducting preclinical and clinical trials to assess its efficacy and safety.

特性

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-13-8-15(19(25)22-4-6-26-7-5-22)21-23(13)11-18(24)20-10-14-2-3-16-17(9-14)28-12-27-16/h2-3,8-9H,4-7,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPBAIDSOOEDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。